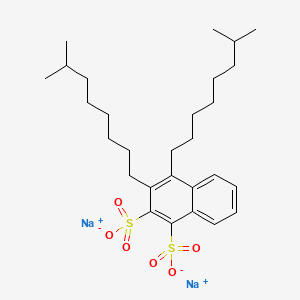

Naphthalenedisulfonic acid, diisononyl-, disodium salt

Description

Naphthalenedisulfonic acid, diisononyl-, disodium salt (CAS: 60223-95-2) is an organosulfonic acid derivative featuring two isononyl groups attached to a naphthalene disulfonic acid backbone, neutralized as a disodium salt. This compound belongs to the family of alkylnaphthalene sulfonates, widely used in industrial applications such as surfactants, dispersants, and stabilizers due to their amphiphilic properties.

Properties

CAS No. |

65451-61-8 |

|---|---|

Molecular Formula |

C28H42Na2O6S2 |

Molecular Weight |

584.7 g/mol |

IUPAC Name |

disodium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |

InChI |

InChI=1S/C28H44O6S2.2Na/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

FWELJFNYYIQXFG-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 265-783-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods: Industrial production of EINECS 265-783-5 is carried out on a larger scale, often involving continuous processes to maximize yield and efficiency. The production methods are optimized to reduce costs and environmental impact while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions: EINECS 265-783-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving EINECS 265-783-5 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of EINECS 265-783-5 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications.

Scientific Research Applications

Dye Manufacturing

Naphthalenedisulfonic acid derivatives are widely used in the production of dyes and pigments. They act as intermediates in the synthesis of azo dyes, which are characterized by their vivid colors and are extensively employed in textiles, food, and cosmetics.

Case Study : A study published in the Journal of Chemical Physics highlighted the role of naphthalenedisulfonic acid in synthesizing reactive dyes. The research demonstrated that modifying naphthalenedisulfonic acid can enhance the color yield and stability of the resulting dyes .

Environmental Remediation

The compound has been investigated for its potential in environmental applications, particularly in wastewater treatment. Its ability to bind heavy metals and organic pollutants makes it a candidate for use in bioremediation processes.

Case Study : Research conducted on the degradation of naphthalene derivatives by specific bacterial strains showed that naphthalenedisulfonic acid could be effectively utilized to reduce toxic compounds in contaminated water sources. The study found that certain microbial communities could metabolize naphthalenedisulfonic acid, facilitating pollutant breakdown .

Chemical Synthesis

Naphthalenedisulfonic acid serves as a precursor in the synthesis of various chemical compounds, including surfactants and dispersants. Its sulfonate groups enhance solubility and stability in aqueous solutions.

Data Table: Synthesis Applications

Pharmaceuticals

The compound is also explored for its potential applications in pharmaceuticals, particularly as an excipient or stabilizer in drug formulations.

Case Study : A study indicated that naphthalenedisulfonic acid derivatives could improve the solubility of poorly soluble drugs, thus enhancing their bioavailability .

Mechanism of Action

Conclusion

EINECS 265-783-5 is a versatile compound with significant applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for various fields

Biological Activity

Naphthalenedisulfonic acid, diisononyl-, disodium salt (commonly referred to as NDS) is a synthetic compound with a complex structure and various applications in industrial and biological contexts. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₈Na₂O₆S₂

- CAS Number : 1655-45-4

- Molecular Weight : 338.3 g/mol

NDS is characterized by two sulfonic acid groups attached to a naphthalene ring, which enhances its solubility in water and makes it suitable for various applications, including as a dispersant and dye.

Biological Activity Overview

Research on the biological activity of NDS has revealed several important aspects regarding its toxicity, biodegradation, and potential therapeutic effects.

Toxicity Studies

- Acute Toxicity : Studies have indicated that NDS exhibits low acute toxicity in aquatic organisms. For instance, the median lethal concentration (LC50) for fish was found to be above 100 mg/L, suggesting minimal immediate toxic effects under controlled conditions .

- Subchronic Toxicity : Chronic exposure studies in rats showed effects on liver and kidney function, alongside reduced body weight gain. These findings underscore the need for careful handling and regulation of NDS in consumer products .

- Environmental Impact : The compound's biodegradability was assessed using microbial cultures isolated from industrial effluents. A Moraxella strain was identified that could degrade naphthalenedisulfonic acids effectively, converting them into less harmful metabolites .

Case Studies

- Biodegradation : A study published in Applied and Environmental Microbiology demonstrated that specific microbial strains could utilize NDS as a carbon source, leading to its degradation into simpler compounds such as sulfosalicylic acid . This finding is crucial for developing bioremediation strategies for environments contaminated with NDS.

- Cellular Effects : In vitro studies have explored the cytotoxic effects of NDS on various cell lines. The compound was shown to inhibit cell proliferation at high concentrations, indicating potential anti-cancer properties . However, further research is necessary to elucidate the mechanisms involved.

Table 1: Summary of Biological Activities of Naphthalenedisulfonic Acid

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Derivatives

Naphthalene disulfonates vary in sulfonic acid group positions (e.g., 1,5-; 1,6-; 2,6-; 2,7-) and counterions (Na⁺, K⁺, Ca²⁺), leading to distinct physicochemical and functional properties:

Physicochemical Properties

- Solubility : 2,6- and 1,6-isomers exhibit high water solubility (>500 g/L at 25°C), critical for aqueous applications. Hydroxylated derivatives (e.g., 7-hydroxynaphthalene-1,3-disulphonate) show pH-dependent solubility due to ionizable groups.

- Stability: 2,6-Naphthalenedisulfonic acid disodium salt is stable under ambient conditions but incompatible with strong oxidizers. Anthraquinone derivatives demonstrate thermal stability up to 300°C, suitable for high-temperature processes.

Functional Performance

- Electrochemical Activity: Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) enhances microbial fuel cell efficiency by reducing electrode resistance (e.g., 3.7× increase in power density).

- Surfactant Efficiency : 2,6-Naphthalenedisulfonic acid disodium salt outperforms 1,5- and 1,6-isomers in dispersion due to optimal hydrophobic-lipophilic balance.

Research Findings and Industrial Relevance

- Electrochemical Modifiers : AQDS-doped polypyrrole cathodes reduced internal resistance by 60% in sediment microbial fuel cells, enabling organic matter removal efficiency up to 31.9%.

- Surfactant Innovations: 2,6-Naphthalenedisulfonic acid disodium salt is a key component in high-performance dispersants for agrochemicals, achieving >90% particle stabilization.

- Crystallography: Anthraquinone-2,6-disulfonate forms 3D supramolecular networks via π-π stacking and hydrogen bonding, relevant for material science.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for naphthalenedisulfonic acid, diisononyl-, disodium salt to ensure chemical stability?

- Methodological Guidance :

- Storage : Store in a cool, dry environment away from oxidizing agents and incompatible materials. The compound is stable under standard conditions but may degrade upon prolonged exposure to moisture or reactive substances .

- Handling : Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Follow OSHA Permissible Exposure Limits (PELs) for total dust (15 mg/m³) and respirable fractions (5 mg/m³) to mitigate inhalation risks .

Q. How can researchers assess the acute toxicity of this compound given limited toxicological data?

- Methodological Guidance :

- In vitro assays : Use cell viability assays (e.g., MTT or LDH release) with human epithelial cell lines to screen for cytotoxicity.

- Alternative models : Employ Daphnia magna or zebrafish embryos for ecotoxicological profiling, extrapolating from structurally similar naphthalenesulfonates (e.g., Orange G, a related azo dye with documented toxicity pathways) .

- Key References : Toxicity data gaps , analog compounds .

Q. What spectroscopic and chromatographic methods are validated for identifying this compound in mixtures?

- Methodological Guidance :

- UV-Vis Spectroscopy : Detect sulfonate groups at 210–230 nm.

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% trifluoroacetic acid for separation. Retention times can be calibrated against certified standards .

Advanced Research Questions

Q. How can synthesis routes for naphthalenedisulfonic acid derivatives be optimized to improve yield and purity?

- Methodological Guidance :

- Sulfonation Optimization : React β-naphthalenesulfonic acid with oleum at 60–80°C, monitoring reaction progress via FT-IR for sulfonate peak formation (1050–1200 cm⁻¹).

- Purification : Recrystallize the disodium salt from ethanol/water mixtures (1:2 ratio) to achieve >95% purity .

Q. What strategies are recommended for evaluating environmental persistence and bioaccumulation potential when ecological data is absent?

- Methodological Guidance :

- Computational Modeling : Use EPI Suite or QSAR models to predict log Kow (hydrophobicity) and biodegradation half-lives.

- Structural Analogs : Compare with dinonylnaphthalenesulfonate salts (CAS 60223-95-2), which exhibit moderate persistence in aquatic systems .

- Key References : Data gaps , regulatory analogs .

Q. How can researchers resolve contradictions in toxicity data between this compound and structurally related sulfonates?

- Methodological Guidance :

- Meta-Analysis : Aggregate toxicity datasets from public repositories (e.g., EPA CompTox) for sulfonated aromatics. Apply hierarchical clustering to identify outliers.

- Mechanistic Studies : Use molecular docking to assess binding affinity differences to biological targets (e.g., cytochrome P450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.